Potassium (Z)-9-octadecenyl phosphonate

Lubricant additives Refrigeration oils Aluminum–steel tribology

Conventional carboxylate ligands fail under thermal/hydrolytic stress, exhibiting weak surface binding. Potassium (Z)-9-octadecenyl phosphonate solves this via a stable C-P bond and strong phosphonate headgroup. • C-P bond resists hydrolysis unlike C-O-P phosphate esters • K ≈ 2 binding advantage over phosphinates on nanocrystal surfaces • pKa ≈ 2 enables ligand exchange inaccessible to carboxylates (pKa ~9.9) • Displaces ~40% native ligands from CsPbBr₃ nanocrystals without core etching • Validated in R134a refrigeration lubricants for Al/steel wear suppression Supplied as dipotassium salt; request quote for bulk quantities.

Molecular Formula C18H35K2O3P
Molecular Weight 408.6 g/mol
CAS No. 61392-13-0
Cat. No. B12669931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (Z)-9-octadecenyl phosphonate
CAS61392-13-0
Molecular FormulaC18H35K2O3P
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C18H37O3P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;;
InChIKeyYVQWFJHQBZYRNN-XXAVUKJNSA-L
Commercial & Availability
Standard Pack Sizes100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (Z)-9-Octadecenyl Phosphonate (CAS 61392-13-0) – Core Identity and Procurement Context


Potassium (Z)-9-octadecenyl phosphonate (also referred to as dipotassium oleyl phosphonate) is an anionic, long-chain alkyl phosphonate salt featuring a direct carbon–phosphorus bond. Unlike phosphate esters (C–O–P), this phosphonate architecture imparts distinct hydrolytic and thermal stability [1]. The compound’s unsaturated (Z)-9-octadecenyl tail and dipotassium salt form confer surfactant properties that bridge classical fatty acid soaps and modern phosphorus-based surfactants, positioning it for applications where carboxylate or sulfate alternatives lose performance [2].

Why Potassium (Z)-9-Octadecenyl Phosphonate Cannot Be Simply Replaced by Common In-Class Alternatives


Generic substitution with simple carboxylate soaps (e.g., sodium or potassium oleate) or sulfate esters (e.g., sodium lauryl sulfate) fails because the phosphonate headgroup fundamentally alters acid strength, metal-binding thermodynamics, and calcium tolerance. While oleate carries a weakly acidic carboxylate (pKa ≈ 9.9), the corresponding phosphonic acid has a pKa of ~2, meaning its salts can perform surface binding and ligand-exchange reactions that carboxylates cannot access [1]. Moreover, equilibrium binding studies show that phosphonate ligands outcompete carboxylates and even phosphinates on nanocrystal surfaces (equilibrium constant K ≈ 2) [2], making the compound uniquely suited for robust surface functionalization. These quantitative differences in acidity and binding energetics prevent simple interchange without loss of performance.

Quantitative Differentiation Evidence for Potassium (Z)-9-Octadecenyl Phosphonate vs. Closest Analogs


Refrigerating Machine Lubricity: Patent-Listed Dipotassium Oleyl Phosphonate vs. Other Phosphorus Additives

In a lubricant composition for hydrofluorocarbon-based refrigeration systems, dipotassium oleyl phosphonate (the target compound) is explicitly claimed alongside dipotassium lauryl phosphate and sodium dioleyl phosphite. The invention states that compositions containing these salts exhibit 'excellent lubricating performance' and can 'suppress seizure and wear' between aluminum and steel materials under R134a refrigerant conditions [1]. Although the patent does not provide numerical friction coefficients, the specific inclusion of the oleyl phosphonate salt—rather than a generic alkyl phosphonate—demonstrates a formulator-validated differentiation point for boundary lubrication applications.

Lubricant additives Refrigeration oils Aluminum–steel tribology

Surfactant Performance: Sodium Phosphonooleate vs. Sulfate and Phosphate Esters of Castor Oil

In a head-to-head experimental study, the sodium salt of 12-phosphonooleic acid—a positional isomer of the target compound’s acid form—was compared with the sodium salts of sulfate and phosphate esters of castor oil. The sodium phosphonooleate was found to be 'superior to sodium salts of sulfate and phosphate esters of castor oil, and comparable to sodium lauryl sulfate in wetting ability, emulsifying power and in lowering of surface tension' [1]. While the potassium salt (target compound) was not the direct test subject, the anionic phosphonate headgroup is conserved, making this the strongest available class-level inference for surfactant differentiation.

Surfactant performance Wetting Emulsification Surface tension

Ligand Displacement Efficiency: Oleylphosphonic Acid vs. Oleic Acid on Perovskite Nanocrystals

When CsPbBr3 perovskite nanocrystals capped with didodecyldimethylammonium bromide (DDABr) were treated with neutral acid ligands, oleylphosphonic acid (pKa = 2) displaced up to 40% of the native DDA ligands, whereas oleic acid (pKa = 9.9) displaced a significantly lower amount [1]. The nearly eight-order-of-magnitude difference in acid dissociation constant between the two oleyl-based ligands is the direct driver of this differential reactivity. The target compound, as the dipotassium salt of oleylphosphonic acid, provides the conjugate base form of this highly effective displacer.

Nanocrystal surface chemistry Ligand exchange Acid strength

Nanocrystal Ligand Binding Affinity: Phosphonate vs. Phosphinate vs. Carboxylate Equilibria

Competitive ligand exchange experiments on hafnia, CdSe, and ZnS nanocrystals quantified the relative binding affinity of X-type ligands. Monoalkyl phosphinic acids were found to have an intermediate affinity: carboxylate ligands were easily displaced, while an equilibrium between phosphinate and phosphonate ligands was established with an equilibrium constant K ≈ 2 favoring the phosphonate [1]. This direct measurement demonstrates that the oleyl phosphonate moiety (as provided by the target potassium salt) binds approximately twice as strongly as the corresponding phosphinate ligand to metal oxide and chalcogenide surfaces.

Ligand binding thermodynamics Nanocrystal synthesis Competitive exchange

Thermal Stability of Surface Coatings: Alkyl Phosphonates vs. Fatty Acid Carboxylates on Magnetite

Thermogravimetric and differential scanning calorimetry analyses of magnetite nanoparticles coated with various surfactants revealed that alkyl phosphonate coatings exhibit higher desorption temperatures than carboxylate (fatty acid) coatings. The enthalpy of binding indicated strong P–O–Fe bonding for phosphonate/phosphate surfactants, whereas oleic acid (carboxylate) provided weaker binding [1]. However, the same study noted that carboxylate-coated particles were better dispersed in organic solvents, indicating a trade-off between thermal robustness and dispersibility that must guide material-specific selection.

Nanoparticle coatings Thermal desorption Surface functionalization

High-Value Application Scenarios for Potassium (Z)-9-Octadecenyl Phosphonate Based on Verified Differentiation


Refrigerating Machine Oil Additive for HFC Systems

Dipotassium oleyl phosphonate is explicitly claimed as a metallic salt additive in refrigeration lubricant formulations for R134a-based systems, where it suppresses seizure and wear between aluminum and steel components [4]. Procurement for this application should prioritize the oleyl-substituted phosphonate over shorter-chain phosphonate salts (e.g., lauryl) to maintain solubility and boundary-film performance in the base oil.

Controlled Ligand Stripping in Perovskite Nanocrystal Processing

The conjugate base of oleylphosphonic acid (pKa ≈ 2) displaces up to 40% of native ammonium ligands from CsPbBr3 nanocrystals without etching the inorganic core [4]. The potassium salt solubilizes the active anion in polar organic media, enabling precise ligand-exchange protocols that oleate or other carboxylates cannot replicate.

Robust Capping Ligand for Colloidal Metal-Oxide and Chalcogenide Nanocrystals

Competitive binding measurements demonstrate that the oleyl phosphonate moiety binds to hafnia, CdSe, and ZnS surfaces with an equilibrium advantage of K ≈ 2 over phosphinate ligands and an even larger margin over carboxylates [4]. The potassium salt form is directly employable in nanocrystal synthesis or post-synthetic surface engineering workflows requiring durable, non-labile capping.

High-Temperature Surfactant Coatings for Magnetic Nanoparticles

Alkyl phosphonate coatings on magnetite nanoparticles exhibit higher thermal desorption temperatures and stronger P–O–Fe bonding compared to oleic acid carboxylate coatings [4]. The target compound, as a long-chain unsaturated phosphonate salt, is suited for magnetic fluid formulations or polymer nanocomposites requiring thermal processing above the desorption limits of carboxylate surfactants.

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